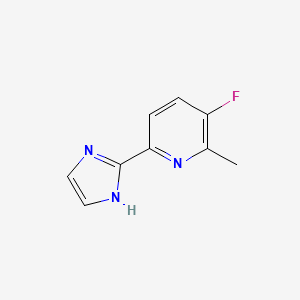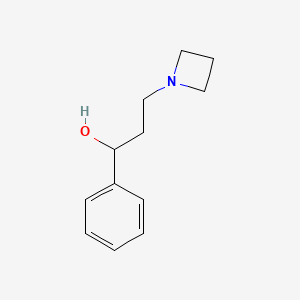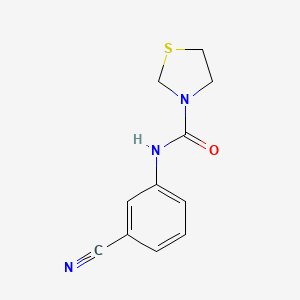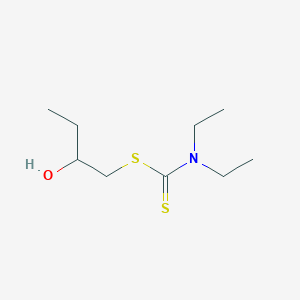![molecular formula C20H24O2 B12639828 1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one CAS No. 921625-33-4](/img/structure/B12639828.png)
1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one is an organic compound characterized by its unique structure, which includes a hydroxy group, two methylphenyl groups, and a pentanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with 4-methylbenzyl chloride, followed by oxidation to introduce the hydroxy group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the reactions. The final product is usually purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced to an alcohol using sodium borohydride (NaBH4).
Substitution: The methylphenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM).
Reduction: NaBH4 in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their function. The methylphenyl groups can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-5-phenylpentan-3-one: Lacks the methyl groups on the phenyl rings.
1-Hydroxy-5-(4-chlorophenyl)-2-[(4-chlorophenyl)methyl]pentan-3-one: Contains chlorine atoms instead of methyl groups.
Uniqueness: 1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one is unique due to the presence of two methylphenyl groups, which can enhance its hydrophobic interactions and potentially increase its biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
921625-33-4 |
|---|---|
Molekularformel |
C20H24O2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1-hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one |
InChI |
InChI=1S/C20H24O2/c1-15-3-7-17(8-4-15)11-12-20(22)19(14-21)13-18-9-5-16(2)6-10-18/h3-10,19,21H,11-14H2,1-2H3 |
InChI-Schlüssel |
DQJBLTIHGYHEFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CCC(=O)C(CC2=CC=C(C=C2)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Hydroxy-N~3~-{2-[(naphthalen-1-yl)amino]ethyl}-beta-alaninamide](/img/structure/B12639760.png)
![(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-[1-phenyl-3-(3-phenylmethoxyphenyl)pyrazol-4-yl]prop-2-enenitrile](/img/structure/B12639766.png)
![1-(4-Chlorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12639769.png)

![4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline](/img/structure/B12639776.png)





![N-(5-chloro-2-methoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12639804.png)

